2-cyclopropyl-2,2-difluoroethyltrifluoromethanesulfonate
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Overview
Description
2-cyclopropyl-2,2-difluoroethyltrifluoromethanesulfonate is a chemical compound with the molecular formula C6H7F5O3S. It is known for its unique structure, which includes a cyclopropyl group, two difluoroethyl groups, and a trifluoromethanesulfonate group. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopropyl-2,2-difluoroethyltrifluoromethanesulfonate typically involves the reaction of 2-cyclopropyl-2,2-difluoroethanol with trifluoromethanesulfonic anhydride. The reaction is carried out under anhydrous conditions and in the presence of a base such as pyridine to neutralize the acidic by-products. The reaction is usually performed at low temperatures to prevent decomposition of the reactants and to ensure high yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems and reactors can help maintain precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2-cyclopropyl-2,2-difluoroethyltrifluoromethanesulfonate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The trifluoromethanesulfonate group is a good leaving group, making the compound suitable for nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, and primary amines are commonly used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the nucleophile or reagent used. For example, nucleophilic substitution with an amine would yield the corresponding amine derivative, while oxidation might produce a carbonyl compound .
Scientific Research Applications
2-cyclopropyl-2,2-difluoroethyltrifluoromethanesulfonate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-cyclopropyl-2,2-difluoroethyltrifluoromethanesulfonate involves the activation of the trifluoromethanesulfonate group, which acts as a leaving group in nucleophilic substitution reactions. The cyclopropyl and difluoroethyl groups can stabilize the transition state, facilitating the reaction. The molecular targets and pathways involved depend on the specific reaction and the nucleophile or reagent used .
Comparison with Similar Compounds
Similar Compounds
2,2-difluoroethyl trifluoromethanesulfonate: This compound has a similar structure but lacks the cyclopropyl group.
2,2,2-trifluoroethyl trifluoromethanesulfonate: This compound has three fluorine atoms on the ethyl group instead of two.
Uniqueness
2-cyclopropyl-2,2-difluoroethyltrifluoromethanesulfonate is unique due to the presence of the cyclopropyl group, which can influence the reactivity and stability of the compound. The combination of the cyclopropyl and difluoroethyl groups provides a unique steric and electronic environment that can be advantageous in certain chemical reactions .
Biological Activity
2-Cyclopropyl-2,2-difluoroethyltrifluoromethanesulfonate is a synthetic compound with significant potential in various biological applications. Its unique structural features, including a cyclopropyl group and trifluoromethanesulfonate moiety, contribute to its reactivity and biological activity. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant research findings.
- Molecular Formula : C6H7F5O3S
- Molecular Weight : 254.18 g/mol
- Structural Features : The presence of fluorine atoms enhances the compound's electrophilicity, making it suitable for nucleophilic substitution reactions.
The biological activity of this compound primarily involves:
- Nucleophilic Substitution : The trifluoromethanesulfonate group acts as an excellent leaving group, allowing the compound to participate in nucleophilic substitution reactions. This property is particularly useful in modifying biomolecules such as proteins and peptides.
- Stabilization of Transition States : The cyclopropyl and difluoroethyl groups can stabilize transition states during chemical reactions, facilitating various biochemical processes.
1. Pharmaceutical Research
Research indicates that this compound can be utilized in the development of new therapeutic agents. For instance:
- Anthelmintic Activity : Preliminary studies suggest that derivatives of this compound may inhibit the activity of nematodes by interacting with specific ion channels (Slo-1), leading to paralysis and effective treatment of gastrointestinal infections in both humans and animals .
2. Chemical Biology
The compound's ability to modify biomolecules makes it a valuable tool in chemical biology:
- Protein Modification : It can be employed to introduce functional groups into proteins, aiding in the study of protein structure and function.
Case Study 1: Anthelmintic Properties
A study explored the efficacy of this compound derivatives against gastrointestinal nematodes. Results demonstrated significant inhibition of nematode movement at low concentrations, indicating potential as a novel anthelmintic agent .
Case Study 2: Synthesis and Reactivity
Research on synthetic pathways revealed that this compound could be synthesized via the reaction of 2-cyclopropyl-2,2-difluoroethanol with trifluoromethanesulfonic anhydride under controlled conditions. The resulting product exhibited high purity and reactivity in nucleophilic substitution reactions.
Comparative Analysis
A comparison with similar compounds highlights the unique properties of this compound:
Compound Name | Structural Features | Biological Activity |
---|---|---|
This compound | Cyclopropyl group; Trifluoromethanesulfonate | Potential anthelmintic; Protein modification |
2,2-Difluoroethyl trifluoromethanesulfonate | Lacks cyclopropyl group | Limited biological activity |
2,2,2-Trifluoroethyl trifluoromethanesulfonate | Three fluorine atoms | Less reactive than cyclopropyl derivative |
Properties
IUPAC Name |
(2-cyclopropyl-2,2-difluoroethyl) trifluoromethanesulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F5O3S/c7-5(8,4-1-2-4)3-14-15(12,13)6(9,10)11/h4H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CARCPUXSCWAACE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(COS(=O)(=O)C(F)(F)F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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